molecular formula C7H6N2O4 B573639 Formamide, N-(4-hydroxy-2-nitrophenyl)- CAS No. 175476-02-5

Formamide, N-(4-hydroxy-2-nitrophenyl)-

Cat. No. B573639
CAS RN: 175476-02-5
M. Wt: 182.135
InChI Key: FENPZLQWKXNRMT-UHFFFAOYSA-N
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Description

Formamide, N-(4-hydroxy-2-nitrophenyl)- is a chemical compound . It is a derivative of formamide, which is an amide derived from formic acid . Formamide is a colorless liquid which is miscible with water and has an ammonia-like odor .


Synthesis Analysis

The synthesis of N-substituted ureas, which includes compounds like Formamide, N-(4-hydroxy-2-nitrophenyl)-, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Chemical Reactions Analysis

Formanilide, a related compound, has been used to study the zero electron kinetic energy (ZEKE) spectra of cis- and trans-formanilide . It was also used to investigate the gas-phase structures of the two isomers of the trans-formanilide-water complex .

Safety and Hazards

Formamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to prevent eye contact and skin exposure .

properties

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-4-8-6-2-1-5(11)3-7(6)9(12)13/h1-4,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENPZLQWKXNRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-3-nitrophenol (36 g, 234 mmol) was split into 3 batches, approximately 12 g each. Each batch was dissolved in 150 mL of tetrahydrofuran and heated with 10 mL of 96% formic acid at 95 degrees Centigrade for 4 hours. The 3 batches were combined and concentrated. As the reactions had only proceeded ˜10% to completion, the reaction mixture was dissolved in 100 mL of 96% formic acid and heated at 110 degrees Centigrade. After 30 minutes, a precipitate began to form and 150 mL of tetrahydrofuran was added to ensure good stirring. The reaction was heated at 110 degrees Centigrade for 15 hours. The reaction was concentrated and the residue was diluted with water. The resulting solid was collected by filtration. The solid was washed three times with water and then dried in a vacuum oven at 110 degrees Centigrade for approximately 18 hours to give 40.4 g of (4-hydroxy-2-nitrophenyl)formamide. (M-1) 181.0, 1.48 min (LC/MS method B)
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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